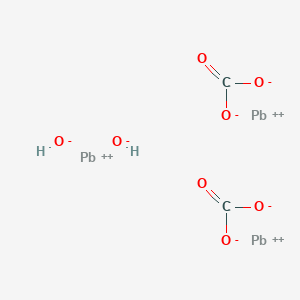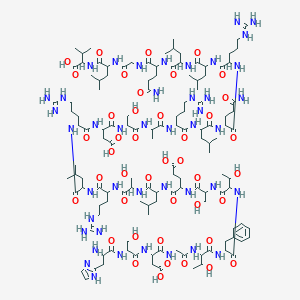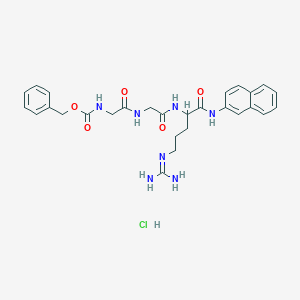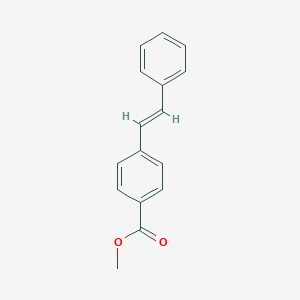
Bis(benzene)chromium(0)
Overview
Description
Bis(benzene)chromium(0) is an organometallic compound with the chemical formula Cr(C₆H₆)₂. It is also known as dibenzenechromium. This compound is notable for its sandwich structure, where a chromium atom is sandwiched between two benzene rings. It played a significant role in the development of organometallic chemistry, particularly in the study of sandwich compounds .
Mechanism of Action
Bis(benzene)chromium(0), also known as dibenzenechromium, is an organometallic compound with the formula Cr(η6-C6H6)2. This compound has played a significant role in the development of sandwich compounds in organometallic chemistry .
Target of Action
The primary target of Bis(benzene)chromium(0) is the electron transfer chain . It acts as a catalyst in various chemical reactions, including olefin hydrogenation and the hydrosilation of ketones and aldehydes .
Mode of Action
Bis(benzene)chromium(0) interacts with its targets through electron transfer chain catalysis mechanism . It serves as a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols .
Biochemical Pathways
The compound affects the electron transfer chain . The downstream effects of this interaction include the hydrogenation of olefins and the hydrosilation of ketones and aldehydes .
Pharmacokinetics
Bis(benzene)chromium(0) is insoluble in water but slightly soluble in benzene and THF
Result of Action
The result of Bis(benzene)chromium(0)'s action is the facilitation of various chemical reactions. It serves as a catalyst for olefin hydrogenation and a pre-catalyst for the hydrosilation of ketones and aldehydes .
Action Environment
The action of Bis(benzene)chromium(0) can be influenced by environmental factors. For instance, it sublimes at 160°C (320°F; 433 K) in vacuum . Its flammability is also a factor to consider in its handling and use .
Preparation Methods
The synthesis of bis(benzene)chromium(0) was first achieved by Ernst Otto Fischer and Walter Hafner in the 1950s. The preparation involves the reaction of chromium trichloride with aluminium powder and benzene in the presence of aluminium trichloride. The reaction produces a yellow complex, [Cr(C₆H₆)₂]⁺, which is then reduced to the neutral bis(benzene)chromium(0) complex using sodium dithionite in aqueous sodium hydroxide .
Synthetic Route:
Reaction: CrCl₃ + Al + AlCl₃ + C₆H₆ → [Cr(C₆H₆)₂]AlCl₄
Reduction: [Cr(C₆H₆)₂]AlCl₄ + Na₂S₂O₄ → Cr(C₆H₆)₂ + NaAlCl₄ + SO₂
Chemical Reactions Analysis
Bis(benzene)chromium(0) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form [Cr(C₆H₆)₂]⁺.
Reaction with Carboxylic Acids: It reacts with carboxylic acids to form chromium(II) carboxylates, such as chromium(II) acetate.
Hydrosilation: It acts as a pre-catalyst for the hydrosilation of ketones and aldehydes.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like ozone.
Hydrosilation: Involves the use of silanes and ketones or aldehydes.
Major Products:
Oxidation: [Cr(C₆H₆)₂]⁺
Hydrosilation: Silane derivatives
Scientific Research Applications
Bis(benzene)chromium(0) has several applications in scientific research:
Catalysis: It is used as a catalyst in olefin hydrogenation and electron transfer chain catalysis.
Hydrosilation: It serves as a pre-catalyst for the hydrosilation of ketones and aldehydes.
Dehydrocoupling: It is used in the dehydrocoupling of triphenylsilane with primary alcohols.
Matrix-Isolation Studies: It is used in infrared matrix-isolation studies to investigate reactions with ozone.
Comparison with Similar Compounds
Bis(benzene)chromium(0) is unique among sandwich compounds due to its specific structure and reactivity. Similar compounds include:
Ferrocene: Fe(C₅H₅)₂, another well-known sandwich compound with iron instead of chromium.
Chromocene: Cr(C₅H₅)₂, which has cyclopentadienyl ligands instead of benzene.
Bis(cyclopentadienyl)nickel(II): Ni(C₅H₅)₂, which also features a sandwich structure but with nickel.
Uniqueness:
Properties
IUPAC Name |
benzene;chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6.Cr/c2*1-2-4-6-5-3-1;/h2*1-6H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVURSIGIEONDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=CC=C1.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155402 | |
| Record name | Chromium, bis(benzene)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271-54-1 | |
| Record name | Chromium, bis(η6-benzene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1271-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium, bis(benzene)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(η6-benzene)chromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


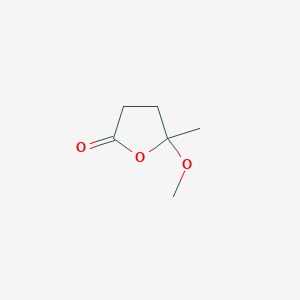

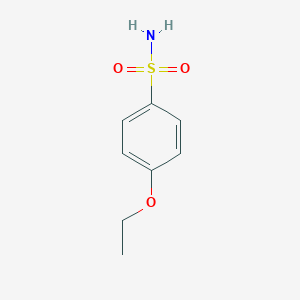

![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)

